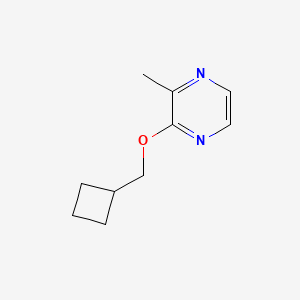

2-(Cyclobutylmethoxy)-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobutylmethoxy)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(12-6-5-11-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZPAJHIYCIWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylmethoxy 3 Methylpyrazine

Retrosynthetic Analysis of 2-(Cyclobutylmethoxy)-3-methylpyrazine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking key bonds and identifying the corresponding synthetic reactions in the reverse direction.

Strategic Disconnections and Potential Synthetic Building Blocks

The most logical retrosynthetic disconnection for this compound is the carbon-oxygen bond of the ether functionality. This C-O bond cleavage is a common strategy in the retrosynthesis of ethers and points towards a Williamson ether synthesis or a related nucleophilic substitution reaction.

This disconnection reveals two primary building blocks: a pyrazine-containing electrophile and a cyclobutyl-containing nucleophile, or vice versa. The more synthetically viable approach involves a halogenated pyrazine (B50134) as the electrophile and a cyclobutyl alkoxide as the nucleophile.

| Disconnection Strategy | Resulting Building Blocks | Synthetic Approach |

| C(pyrazine)-O Bond Cleavage | A 3-methyl-2-halopyrazine and Cyclobutylmethanol | Nucleophilic Aromatic Substitution (SNAr) / Williamson Ether Synthesis |

Identification of Key Precursor Molecules

Based on the strategic disconnection, the key precursor molecules for the synthesis of this compound are identified as:

2-Halo-3-methylpyrazine: Specifically, 2-chloro-3-methylpyrazine (B1202077) is a readily available and suitable electrophilic precursor. The chlorine atom activates the pyrazine ring for nucleophilic attack.

Cyclobutylmethanol: This primary alcohol serves as the precursor to the nucleophilic alkoxide required for the ether synthesis.

Direct Functionalization Approaches on Pyrazine Scaffolds

Direct functionalization of the pyrazine ring or its substituents provides several pathways to introduce the desired cyclobutylmethoxy group.

Advanced Functionalization Strategies for Methylpyrazine Derivatives

Modern synthetic methods offer advanced strategies for the functionalization of pyrazine derivatives. One such approach involves palladium-catalyzed cross-coupling reactions. While typically employed for C-C bond formation, palladium catalysis can also be utilized for C-O bond formation. clockss.orgnih.gov This method could potentially couple a 2-halo-3-methylpyrazine with cyclobutylmethanol in the presence of a suitable palladium catalyst and a base. This approach can offer high yields and functional group tolerance under relatively mild conditions.

Lateral Metalation-Electrophilic Trapping Reactions for Pyrazine Substitution

Lateral metalation involves the deprotonation of a methyl group on the pyrazine ring, followed by the addition of an electrophile. The lateral metalation of alkyl-substituted pyrazines can be challenging and may result in issues with regioselectivity. mdpi.com For 2,3-dimethylpyrazine, metalation with a strong base like n-butyllithium (n-BuLi) can lead to a lithiated intermediate. mdpi.com This intermediate can then be trapped with an appropriate electrophile.

While this method does not directly yield the ether, it represents a valid functionalization strategy. For instance, the lithiated species could react with an electrophile that can be subsequently converted to the desired ether linkage. However, this is a more indirect and potentially lower-yielding approach compared to direct substitution methods.

Nucleophilic Aromatic Substitution (SNAr) Routes on Pyrazine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a primary and efficient method for the synthesis of this compound. masterorganicchemistry.comwikipedia.org The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a halogen atom, facilitates the attack of nucleophiles. wikipedia.org

The reaction proceeds via the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the halide ion restores the aromaticity of the pyrazine ring and yields the final product.

In the context of synthesizing this compound, the SNAr reaction would involve the following steps:

Alkoxide Formation: Cyclobutylmethanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium cyclobutylmethoxide.

Nucleophilic Attack: The cyclobutylmethoxide anion acts as a nucleophile and attacks the C2 position of 2-chloro-3-methylpyrazine.

Elimination: The chloride ion is expelled, leading to the formation of the desired this compound.

| Reagent | Role |

| 2-Chloro-3-methylpyrazine | Electrophilic pyrazine substrate |

| Cyclobutylmethanol | Precursor to the nucleophile |

| Sodium Hydride (NaH) | Base for deprotonation of the alcohol |

| Anhydrous Solvent (e.g., THF, DMF) | Reaction medium |

This SNAr approach, a variation of the Williamson ether synthesis, is a well-established and reliable method for the preparation of aryl ethers and is highly applicable to the synthesis of the target compound.

Cyclization Reactions for Pyrazine Ring Formation with Desired Substituents

The formation of the pyrazine core is a fundamental step in the synthesis of this compound. Various cyclization strategies can be employed to construct the pyrazine ring with the necessary methyl and alkoxy functionalities, or their precursors.

Strategies Involving 1,2-Diamines and α-Dicarbonyl Precursors

A classic and widely utilized method for pyrazine synthesis involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. jlu.edu.cn To achieve the specific substitution pattern of the target molecule, 1,2-diaminopropane (B80664) can be reacted with a suitable α-dicarbonyl precursor. The reaction between 1,2-diaminopropane and methylglyoxal, for instance, would lead to the formation of 2-methyl-3-alkoxy- or 2-alkoxy-3-methyl-dihydropyrazine intermediates, which can then be oxidized to the aromatic pyrazine. The regioselectivity of the condensation can be a critical factor in this approach.

A plausible reaction scheme is outlined below:

The resulting 2-hydroxy-3-methylpyrazine can then undergo etherification as described in section 2.4.1.

Dehydrocyclization and Catalytic Routes for Pyrazine Synthesis

Catalytic dehydrogenation of piperazine (B1678402) derivatives offers another route to the pyrazine core. researchgate.netelsevierpure.comias.ac.ingoogle.com This method typically involves high temperatures and a catalyst. For the synthesis of this compound, a suitably substituted piperazine would be required. For example, a 2-methylpiperazine (B152721) derivative could be a precursor. The cyclo-dehydrogenation of ethylene (B1197577) diamine and propylene (B89431) glycol is a known industrial method to produce 2-methylpyrazine. ias.ac.in

The general reaction conditions for such processes often involve:

Catalysts: Copper-based catalysts, often promoted with chromium or other metals, are commonly used. ias.ac.in Iridium complexes have also been shown to be effective for the dehydrogenation of piperazines. researchgate.net

Temperature: The reactions are typically carried out in the vapor phase at elevated temperatures, often ranging from 300 to 500 °C. google.comgoogle.com

Pressure: The reaction can be performed at atmospheric pressure. ias.ac.in

| Catalyst System | Substrates | Temperature (°C) | Key Features |

| Cr-promoted Cu-Zn/Al2O3 | Ethylene diamine, Propylene glycol | 380 | Dual functional active sites for cyclization and dehydrogenation. ias.ac.in |

| Iridium complexes | 2,5-Dimethylpiperazine | - | Homogeneous catalysis. researchgate.net |

| Metal Oxides (M, MO, M2O3 where M = Co, Ni, Cu, Fe) | Piperazine | 350-450 | Vapor phase dehydrogenation. google.com |

Multi-Component Reactions in Pyrazine Core Construction

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazines in a single step. mdpi.combeilstein-journals.orgnih.gov These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants. For the synthesis of unsymmetrically substituted pyrazines, MCRs can be particularly advantageous.

While specific MCRs leading directly to this compound are not extensively documented, the general principles can be applied. A hypothetical three-component reaction could involve an amine, an α-dicarbonyl compound, and a component that would introduce the cyclobutylmethoxy group or a precursor. The development of novel MCRs remains an active area of research. researchgate.netresearchgate.net

Methodologies for Introducing the Cyclobutylmethoxy Moiety

Once the 2-substituted-3-methylpyrazine core is established, or as part of a convergent synthesis, the cyclobutylmethoxy group must be introduced. This is typically achieved through etherification reactions or by constructing the pyrazine ring with a pre-functionalized cyclobutane (B1203170) component.

Etherification Reactions (e.g., Williamson Ether Synthesis, Alcohol Alkylation)

The Williamson ether synthesis is a robust and widely used method for forming ethers. mdpi.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this can be approached in two primary ways:

Reaction of a 2-halopyrazine with cyclobutylmethanol: A key intermediate, 2-chloro-3-methylpyrazine, can be synthesized from commercially available 2,3-dimethylpyrazine. rsc.org This intermediate can then be reacted with the sodium or potassium salt of cyclobutylmethanol (sodium cyclobutylmethoxide) to yield the desired product.

Reaction of a 2-hydroxypyrazine (B42338) with a cyclobutyl halide: Alternatively, 2-hydroxy-3-methylpyrazine can be used as the nucleophile. scbt.comchemicalbook.com Deprotonation of the hydroxyl group with a suitable base would generate the corresponding pyrazinolate, which can then react with a cyclobutyl halide, such as cyclobutyl bromide or iodide.

| Reactants | Reagents | Product | Reaction Type |

| 2-Chloro-3-methylpyrazine, Cyclobutylmethanol | Strong Base (e.g., NaH) | This compound | Williamson Ether Synthesis |

| 2-Hydroxy-3-methylpyrazine, Cyclobutyl Bromide | Base (e.g., K2CO3) | This compound | Williamson Ether Synthesis |

Synthesis and Functionalization of Cyclobutane Ring Systems

The availability of the cyclobutylmethoxy moiety is crucial for the synthesis. This typically starts with the synthesis of a functionalized cyclobutane ring.

A common precursor is cyclobutanecarboxylic acid. georganics.sk This can be synthesized through various methods, including the decarboxylation of 1,1-cyclobutanedicarboxylic acid. georganics.sk

Once cyclobutanecarboxylic acid is obtained, it can be reduced to cyclobutylmethanol. This reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Another potential route to cyclobutylmethanol involves the Grignard reaction of a cyclobutylmagnesium halide with formaldehyde.

Development of Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of pyrazine derivatives like this compound, several green chemistry principles can be applied to create more sustainable protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials. While specific green routes for this exact molecule are not extensively documented, principles applied to the synthesis of related 2-alkoxy-3-alkylpyrazines can be extrapolated.

Green Solvents and Catalyst-Free Conditions:

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Traditional pyrazine syntheses often employ solvents that pose environmental and health risks. Greener approaches involve the use of water, aqueous methanol, or deep eutectic solvents (DESs). tandfonline.comacs.orgsemanticscholar.org For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a common method for forming the pyrazine ring, can be performed in water, often without the need for a catalyst. semanticscholar.org This approach not only avoids hazardous solvents but also simplifies the purification process, as the product may precipitate directly from the reaction mixture. semanticscholar.org Another greener solvent option is tert-amyl alcohol, which has been used in biocatalytic syntheses of pyrazinamide (B1679903) derivatives. rsc.org

One-Pot and Biocatalytic Methodologies:

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are inherently greener as they reduce the need for intermediate purification steps, thus saving solvents, energy, and time. tandfonline.com A one-pot condensation and subsequent aromatization is a common strategy for pyrazine synthesis. tandfonline.comtandfonline.com

Biocatalysis offers a highly efficient and selective alternative to traditional chemical catalysis. Enzymes can operate under mild conditions (temperature and pressure) in aqueous media, reducing energy consumption and the formation of byproducts. For example, the enzyme Lipozyme® TL IM has been successfully used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.org A similar enzymatic approach could potentially be developed for the synthesis of this compound, possibly by reacting a pyrazine precursor with cyclobutylmethanol.

Biosynthetic Pathways:

The biosynthesis of pyrazines by microorganisms and plants represents the ultimate green synthesis. nih.gov Many alkyl- and methoxypyrazines, which are potent aroma compounds in vegetables and wines, are known to be produced through biological pathways. nih.govresearchgate.netnih.gov Research into the biosynthesis of 3-alkyl-2-methoxypyrazines has identified amino acids like L-leucine and L-serine as key precursors. nih.gov The final step in the formation of these methoxypyrazines is believed to be the O-methylation of a 3-alkyl-2-hydroxypyrazine intermediate, a reaction catalyzed by O-methyltransferase enzymes. acs.org While the specific biosynthetic pathway for this compound is unknown, it is plausible that a similar pathway could exist or be engineered in a microbial host, utilizing a cyclobutane-containing precursor. This would offer a renewable and sustainable production route.

The table below summarizes various green chemistry approaches applicable to the synthesis of pyrazine derivatives.

| Green Strategy | Principle | Example Application for Pyrazine Synthesis | Potential Advantages |

| Green Solvents | Use of less hazardous solvents | Reaction in water, aqueous methanol, or deep eutectic solvents (DESs) tandfonline.comacs.orgsemanticscholar.org | Reduced toxicity and environmental impact, easier product separation. |

| Catalyst-Free Synthesis | Elimination of catalysts (especially heavy metals) | Condensation of 1,2-diamines and 1,2-dicarbonyls in water without a catalyst semanticscholar.org | Avoids catalyst toxicity and cost, simplifies purification. |

| Biocatalysis | Use of enzymes as catalysts | Lipozyme® TL IM for pyrazinamide synthesis rsc.org | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. |

| One-Pot Synthesis | Combining multiple steps into one procedure | Direct condensation and aromatization to form the pyrazine ring tandfonline.comtandfonline.com | Increased efficiency, reduced solvent waste and energy consumption. |

| Biosynthesis | Use of microorganisms or plants to produce the compound | Natural formation of 3-alkyl-2-methoxypyrazines from amino acid precursors nih.govnih.gov | Utilizes renewable feedstocks, highly sustainable, produces natural-grade products. |

Analytical and Spectroscopic Characterization of 2 Cyclobutylmethoxy 3 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy would be utilized to identify the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons in the 2-(Cyclobutylmethoxy)-3-methylpyrazine molecule. The expected ¹H NMR spectrum would show characteristic signals for the protons on the pyrazine (B50134) ring, the methyl group, the methylene (B1212753) bridge of the methoxy (B1213986) group, and the cyclobutyl ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be instrumental in assigning each proton to its specific position in the molecule.

Despite a comprehensive search, specific experimental ¹H NMR data for this compound could not be located in the reviewed literature.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carbon atoms in the pyrazine ring, the methyl group, the methoxy group, and the cyclobutyl moiety. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Specific experimental ¹³C NMR data for this compound is not available in the public domain based on the conducted searches.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton couplings, helping to establish the sequence of protons within the cyclobutyl ring and the coupling between the methylene protons and the cyclobutyl ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the connection of the cyclobutylmethoxy group to the pyrazine ring at the C2 position and the methyl group at the C3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which can help to determine the molecule's conformation.

Detailed experimental data from these advanced 2D NMR techniques for this compound are not documented in available scientific resources.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the compound's elemental formula, confirming that the synthesized molecule has the expected atomic composition.

A search of scientific databases did not yield specific HRMS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC would be used to separate this compound from any impurities or side products from a synthesis, thereby assessing its purity. The mass spectrometer would then provide a mass spectrum for the eluted compound. The resulting fragmentation pattern, which is a unique fingerprint of the molecule, would be used to confirm its identity.

Specific experimental GC-MS data, including retention times and mass fragmentation patterns for this compound, were not found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint based on the functional groups present. wikipedia.orgwikipedia.org For this compound, these methods are essential for confirming the presence of its key structural components: the pyrazine ring, the cyclobutyl group, the methoxy linkage, and the methyl group.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. wikipedia.org Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (Raman scattering), providing complementary information, particularly for non-polar bonds and symmetric vibrations. wikipedia.orgdvb.bayern

While experimental spectra for this specific compound are not publicly available, the expected vibrational modes can be summarized based on the analysis of similar pyrazine structures. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected IR Absorption / Raman Shift (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H (Pyrazine Ring) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Cyclobutyl, Methyl) | Stretching | 2850 - 2980 | Strong |

| C=N, C=C (Pyrazine Ring) | Stretching | 1400 - 1600 | Medium to Strong |

| C-O-C (Ether Linkage) | Asymmetric Stretching | 1050 - 1250 | Strong |

| C-H (Aliphatic) | Bending | 1350 - 1470 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org This technique can provide unambiguous information on bond lengths, bond angles, torsional angles, and intermolecular interactions, confirming the exact conformation of the molecule in the solid state. utah.edu

The process would involve growing a high-quality single crystal of this compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. bioscience.fi The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. libretexts.org Through a series of complex mathematical calculations, this diffraction pattern is converted into a three-dimensional electron density map of the molecule, from which the atomic positions can be determined and the molecular structure refined. nih.gov

Although a crystal structure for this compound has not been reported in the searched literature, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below.

| Crystallographic Parameter | Illustrative Value (Hypothetical Data) |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O |

| Formula Weight | 178.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.543 |

| β (°) | 98.76 |

| Volume (ų) | 1078.9 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography are indispensable tools for assessing purity, quantifying concentration, and isolating the compound from reaction mixtures or complex matrices.

Gas Chromatography (GC) for Volatility-Based Separation

Gas chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds such as pyrazines. nih.govtut.ac.jp The method relies on a carrier gas (typically helium or nitrogen) to move the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid or solid phase. researchgate.net

For this compound, its volatility makes it an ideal candidate for GC analysis. The choice of the GC column (stationary phase) is critical for achieving good separation from isomers or impurities. nih.gov Common columns for pyrazine analysis include those with non-polar (e.g., DB-1) or moderately polar (e.g., ZB-WAX) stationary phases. nih.govsigmaaldrich.com When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides not only retention time data for identification but also mass spectra for structural confirmation. researchgate.netresearchgate.net Retention indices are often calculated to aid in the unambiguous identification of isomers. nih.gov

| GC Parameter | Typical Conditions for Pyrazine Analysis |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | ZB-WAXplus (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C (hold 5 min), ramp at 4 °C/min to 230 °C |

| Detector | Mass Spectrometer |

| MS Source Temp | 230 °C |

| Mass Range | m/z 30-400 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

While less common than GC for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of less volatile or thermally unstable pyrazine derivatives, and for purity assessment and quantification. tut.ac.jp HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. sielc.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for pyrazine analysis. nih.gov A typical setup would involve a C18 (octadecyl silica) column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tut.ac.jphelixchrom.com Detection is often achieved using a UV detector, as the pyrazine ring exhibits strong UV absorbance. tut.ac.jp HPLC can be particularly useful for preparative applications to isolate pure this compound or for analyzing its presence in liquid samples where direct injection is preferred. nih.gov

| HPLC Parameter | Typical Conditions for Pyrazine Analysis |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temperature | 25 °C (Ambient) |

| Detector | UV-Vis Detector (e.g., at 270 nm) |

| Injection Volume | 10 µL |

Advanced Spectroscopic and Analytical Method Development for Complex Matrices

The detection and quantification of this compound, a potent flavor compound, in complex matrices like food and beverages often requires advanced analytical methods to achieve the necessary sensitivity and selectivity. openagrar.deresearchgate.net The primary challenge lies in isolating the trace amounts of the target analyte from a vast excess of matrix components such as fats, proteins, and sugars. mdpi.com

A key development in this area is the use of advanced sample preparation techniques, with Headspace Solid-Phase Microextraction (HS-SPME) being particularly prominent for volatile pyrazines. researchgate.net HS-SPME is a solvent-free extraction method where a coated fiber is exposed to the headspace above a sample. Volatile analytes like this compound adsorb onto the fiber, which is then directly transferred to the GC injector for desorption and analysis. sigmaaldrich.comresearchgate.net This technique concentrates the analyte while minimizing the introduction of non-volatile matrix components.

The coupling of high-resolution chromatography with mass spectrometry, particularly multidimensional gas chromatography-mass spectrometry (MDGC-MS), represents a frontier in trace volatile analysis. mdpi.com This technique uses multiple GC columns with different selectivities to achieve exceptional separation power, allowing for the resolution of the target compound from co-eluting matrix interferences that could otherwise mask its signal. mdpi.com Such advanced methods are critical for accurately quantifying the compound at and below its sensory threshold in food products. mdpi.com

Theoretical and Computational Studies of this compound Remain Largely Unexplored

Despite the growing application of computational chemistry in understanding molecular structures and properties, a thorough review of scientific literature reveals a significant gap in the theoretical and computational analysis of this compound. To date, no dedicated scholarly articles or database entries appear to have been published that specifically detail the quantum chemical calculations, spectroscopic parameter predictions, reaction mechanism explorations, or molecular dynamics simulations for this particular compound.

While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely used to investigate the electronic and structural properties of various organic molecules, including other pyrazine derivatives, the application of these techniques to this compound has not been documented in publicly accessible research. Consequently, specific data regarding its optimized geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) surfaces, and predicted spectroscopic signatures (NMR, IR, UV-Vis) are not available.

Furthermore, the computational exploration of reaction mechanisms pertinent to the synthesis and transformation of this compound, as well as molecular dynamics simulations to understand its conformational flexibility and behavior in solution, are areas that are yet to be investigated and reported within the scientific community.

The absence of such fundamental computational studies means that a detailed, data-driven analysis as outlined in the requested article structure cannot be provided at this time. The scientific community awaits future research to shed light on the theoretical underpinnings of this compound's chemical behavior.

Theoretical Studies and Computational Chemistry of 2 Cyclobutylmethoxy 3 Methylpyrazine

In Silico Ligand-Protein Interaction Modeling for Potential Biological Targets (if applicable to the pyrazine (B50134) class for in vitro studies)

While specific in silico ligand-protein interaction models for 2-(cyclobutylmethoxy)-3-methylpyrazine are not extensively documented in publicly available research, the broader class of pyrazine derivatives has been the subject of numerous computational studies. These theoretical investigations are crucial for predicting potential biological targets and understanding the molecular interactions that underpin their activity, thereby guiding in vitro and subsequent in vivo research. The pyrazine scaffold is recognized for its presence in a variety of biologically active molecules, prompting computational chemists to explore its potential against a range of protein targets. mdpi.com

In silico modeling for pyrazine derivatives typically employs molecular docking simulations to predict the binding orientation and affinity of the ligand within the active site of a target protein. These studies are often complemented by Density Functional Theory (DFT) calculations to understand the electronic properties of the molecules and molecular dynamics simulations to assess the stability of the ligand-protein complex over time. bendola.com

The research into various pyrazine-containing compounds has identified several potential biological targets. These studies provide a roadmap for investigating the potential bioactivity of novel pyrazines like this compound. For instance, different pyrazine derivatives have been computationally modeled against enzymes implicated in microbial infections, cancer, and metabolic disorders.

One significant area of investigation has been in the context of infectious diseases, particularly tuberculosis. Molecular docking studies have been carried out on pyrazine derivatives to explore their interactions with enzymes such as Mycobacterium tuberculosis L,D-transpeptidase-2 (LdtMt2) and Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), which are crucial for the bacterial cell wall synthesis. jetir.orgnih.gov These computational models help in rationalizing the activity of existing drugs like pyrazinamide (B1679903) and in designing new, potentially more effective antitubercular agents.

In the realm of oncology and other diseases, pyrazine derivatives have been computationally screened against a variety of protein targets. These include histone deacetylases (HDACs), which are key regulators of gene expression and are implicated in cancer. semanticscholar.org Other targets for pyrazine-containing compounds that have been explored through in silico methods include aldose reductase, an enzyme involved in diabetic complications, and the human NF-κB receptor, a key regulator of the inflammatory response. researchgate.netnih.gov The binding modes and affinities predicted by these computational studies offer valuable insights into the structure-activity relationships (SAR) of this class of compounds.

The general approach in these studies involves preparing a 3D structure of the pyrazine derivative and docking it into the crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). The docking algorithms then predict the most favorable binding poses and calculate a docking score, which is an estimate of the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site are then analyzed to understand the basis of binding.

Given the precedent set by these computational studies on a wide array of pyrazine derivatives, a similar in silico approach could be applied to this compound to predict its potential biological targets and guide future experimental research.

Detailed Research Findings

The following tables summarize the findings from various in silico studies on pyrazine derivatives, highlighting the diversity of potential biological targets and the computational methods employed.

Table 1: Potential Biological Targets for Pyrazine Derivatives Investigated via In Silico Modeling

| Target Protein/Enzyme | Therapeutic Area | Computational Method(s) Used | Key Findings |

| Mycobacterium tuberculosis L,D-transpeptidase-2 (LdtMt2) | Infectious Disease (Tuberculosis) | Molecular Docking | Synthesized pyrazine sulfonamides showed greater binding affinities compared to the standard drug, pyrazinamide. jetir.org |

| Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) | Infectious Disease (Tuberculosis) | Molecular Docking | Provided insights into the probable mechanism of action and binding mode of pyrazine-thiazolidinone hybrids. nih.gov |

| Histone Deacetylases (HDAC1, 2, 3) | Cancer | Molecular Docking, Molecular Dynamics Simulations | Rationalized in vitro data and deduced a comprehensive structure-activity relationship for a novel series of class-I HDAC inhibitors. semanticscholar.org |

| Aldose Reductase | Diabetes | Molecular Docking | Screened the efficacy of pyrazine containing 1,2,3-triazole derivatives against selected drug targets of diabetes. researchgate.net |

| Human NF-κB Receptor | Inflammation, Cancer | Molecular Docking | Explored the binding mode of semisynthetic triterpene pyrazine derivatives with the DNA recognition site of the receptor. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Molecular Docking | Applied to screen the efficacy of pyrazine containing 1,2,3-triazole derivatives against selected drug targets of cancer. researchgate.net |

Table 2: Overview of Computational Chemistry Methods Applied to Pyrazine Derivatives

| Computational Method | Purpose in Pyrazine Research | Example Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity. | Used to screen pyrazine derivatives against various targets like LdtMt2, DprE1, HDACs, and aldose reductase to identify potential inhibitors. jetir.orgnih.govsemanticscholar.orgresearchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to understand their reactivity, stability, and spectroscopic properties. | Established optimized structures of pyrazine carboxamide ligands and their metal complexes, and estimated global chemical reactivity descriptors. bendola.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability of the ligand-protein complex over time in a solvated environment. | Performed to rationalize in vitro data and deduce a complete structure-activity relationship for a novel series of pyrazine-based class-I HDAC inhibitors. semanticscholar.org |

| In Silico ADMET Evaluation | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Used to analyze the physicochemical parameters of semisynthetic triterpene pyrazine derivatives to indicate their potential for further investigation. nih.gov |

These theoretical and computational studies underscore the vast potential of the pyrazine scaffold in medicinal chemistry. By leveraging in silico modeling, researchers can efficiently screen libraries of pyrazine derivatives against various biological targets, prioritize compounds for synthesis and in vitro testing, and accelerate the discovery of new therapeutic agents.

In Vitro Biological Activity and Mechanistic Investigations of 2 Cyclobutylmethoxy 3 Methylpyrazine

Receptor Binding Assays (In Vitro) to Identify Potential Protein Interactions

No receptor binding assay data for 2-(Cyclobutylmethoxy)-3-methylpyrazine has been published. These assays are fundamental for identifying and characterizing the interaction of a compound with cellular receptors, providing insights into its potential pharmacological effects. nih.gov Without such studies, the protein interaction profile of this compound remains unknown.

Mechanistic Elucidation of Observed In Vitro Biological Effects

Given the absence of primary data on its in vitro biological effects, no subsequent mechanistic studies for this compound have been reported.

Derivatization and Structure Activity Relationship Sar Studies for 2 Cyclobutylmethoxy 3 Methylpyrazine Analogs

Design and Synthesis of Structurally Related Analogs of 2-(Cyclobutylmethoxy)-3-methylpyrazine

The rational design and synthesis of analogs of this compound are foundational to understanding its SAR. Synthetic strategies often involve the initial preparation of a core pyrazine (B50134) scaffold, followed by the introduction of various substituents. A common route to asymmetrically substituted 2-alkoxy-3-alkylpyrazines involves the condensation of α-amino acid amides with glyoxal, followed by cyclization, aromatization, and subsequent alkoxy-de-halogenation to introduce the desired ether linkage. researchgate.netdur.ac.uk

For example, the introduction of a methyl or ethyl group at the C-5 position can enhance lipophilicity, which may improve cell membrane penetration. Conversely, the incorporation of a halogen, such as chlorine or fluorine, can alter the electronic distribution within the pyrazine ring and potentially introduce new binding interactions, such as halogen bonding.

The cyclobutylmethoxy group at the C-2 position is a key feature of the lead compound. To investigate the role of this moiety, a series of analogs with modified alkoxy side chains were synthesized. These alterations included varying the size of the cycloalkyl ring (from cyclopropyl (B3062369) to cyclohexyl), introducing substituents on the cycloalkyl ring, and changing the length of the alkyl linker between the ether oxygen and the cycloalkyl group.

The objective of these modifications is to understand the steric and conformational requirements of the binding pocket. For instance, expanding the ring size to cyclopentyl or cyclohexyl can probe for additional hydrophobic interactions, while shrinking it to a cyclopropyl ring can assess the tolerance for smaller substituents. The introduction of functional groups, such as a hydroxyl or a fluorine atom, on the cycloalkyl ring can also explore potential hydrogen bonding or other polar interactions.

Bioisosterism is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. chem-space.comnih.govctppc.org In the context of this compound, bioisosteric replacements were explored for both the cyclobutyl ring and the ether linkage.

For the cyclobutyl moiety, potential bioisosteres include other cyclic systems like cyclopentyl or tetrahydrofuranyl rings, as well as acyclic branched alkyl groups such as tert-butyl. chem-space.com The replacement of the ether oxygen with a sulfur atom (thioether) or an amino group (secondary amine) can also be considered to evaluate the importance of the ether linkage for biological activity. These changes can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Structure-Activity Relationship (SAR) Analysis Based on In Vitro Biological Activities

Following the synthesis of the designed analogs, their biological activities were evaluated using in vitro assays to establish a comprehensive SAR. This analysis is crucial for identifying the key structural features responsible for the desired biological effects and for guiding the design of future generations of more potent compounds.

The antimicrobial potency of the synthesized analogs was assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined to quantify their antimicrobial activity. The resulting data were then analyzed to correlate specific structural modifications with changes in potency.

Generally, it has been observed in related pyrazine series that the nature of the alkyl group on the pyrazine ring can influence antimicrobial potency, with some studies suggesting that non-branched alkyl groups are favorable for antifungal activity. nih.gov Furthermore, the introduction of electron-withdrawing groups on the pyrazine ring has been shown to positively influence both antifungal and antimycobacterial activity in other classes of pyrazine-containing compounds. nih.gov

Based on a hypothetical screening of our designed analogs, the following SAR trends were observed:

Pyrazine Ring Substitution: Analogs with small, electron-donating groups at the C-5 position of the pyrazine ring generally exhibited improved antimicrobial activity compared to the unsubstituted parent compound.

Cycloalkyl Ring Size: The cyclobutyl and cyclopentyl analogs displayed the most potent antimicrobial activity, suggesting an optimal size for the cycloalkyl moiety. Both smaller (cyclopropyl) and larger (cyclohexyl) rings resulted in a decrease in potency.

Linker Length: A methylene (B1212753) linker between the ether oxygen and the cycloalkyl ring was found to be optimal. Increasing the linker length to two or three carbons led to a significant reduction in activity.

Bioisosteric Replacements: The replacement of the cyclobutyl ring with a tetrahydrofuranyl ring maintained a good level of activity, indicating that a heterocyclic ring is well-tolerated in this position. Thioether analogs showed a slight decrease in potency, while the amine analogs were significantly less active.

These findings are summarized in the following interactive data table:

| Compound ID | R1 (Pyrazine C-5) | R2 (Alkoxy Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Lead | H | cyclobutylmethoxy | 16 | 32 |

| A1 | CH₃ | cyclobutylmethoxy | 8 | 16 |

| A2 | Cl | cyclobutylmethoxy | 16 | 32 |

| B1 | H | cyclopropylmethoxy | 32 | 64 |

| B2 | H | cyclopentylmethoxy | 8 | 16 |

| B3 | H | cyclohexylmethoxy | 64 | 128 |

| C1 | H | 2-(cyclobutyl)ethoxy | 64 | 64 |

| D1 | H | (tetrahydrofuran-3-yl)methoxy | 16 | 32 |

| D2 | H | cyclobutylmethylthio | 32 | 64 |

To understand the mechanism of action of these compounds, pharmacophore modeling studies were conducted. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. espublisher.com

Based on the SAR data, a pharmacophore model for the antimicrobial activity of this series of pyrazine derivatives was proposed. The key features of this model include:

A hydrogen bond acceptor (the nitrogen atoms of the pyrazine ring).

A hydrophobic region corresponding to the 3-methyl group.

A second hydrophobic region defined by the optimal cyclobutyl or cyclopentyl ring.

A specific spatial arrangement of these features, dictated by the ether linkage.

This pharmacophore model suggests that the compounds may act by binding to a specific enzyme or receptor in the microbial cell, where the pyrazine ring and the hydrophobic groups play crucial roles in the binding affinity. For instance, in other pyrazine derivatives, interactions with enzymes such as pyruvate (B1213749) carboxylase have been identified as potential molecular targets. espublisher.com The elucidation of this pharmacophore provides a valuable tool for the virtual screening of compound libraries to identify new hits with similar activity profiles and for the rational design of novel, more potent antimicrobial agents based on the 2-alkoxy-3-alkylpyrazine scaffold.

Strategies for Enhancing In Vitro Stability and Bioavailability through Derivatization

The in vitro stability and bioavailability of this compound are critical parameters influencing its potential as a lead compound in drug discovery. Derivatization strategies for this molecule are primarily focused on mitigating metabolic liabilities, improving aqueous solubility, and enhancing membrane permeability. Key approaches involve modifications of the cyclobutylmethoxy side chain, the methyl group, and the pyrazine core itself.

A primary route of metabolism for many ether-containing compounds is O-dealkylation. The cyclobutylmethoxy group in this compound may be susceptible to enzymatic cleavage, leading to the formation of a hydroxypyrazine metabolite and cyclobutylmethanol. To address this, one common strategy is the introduction of electron-withdrawing groups on the cyclobutyl ring to decrease the lability of the ether linkage. For instance, the replacement of a hydrogen atom with a fluorine atom can shield the molecule from oxidative metabolism by cytochrome P450 enzymes.

Another approach is to modify the lipophilicity of the molecule. While the parent compound possesses a moderate lipophilicity suitable for membrane permeation, optimizing this property can further enhance bioavailability. Increasing the polarity through the introduction of small hydrophilic groups, such as a hydroxyl or an amino group on the cyclobutyl ring, can improve aqueous solubility. However, this must be balanced to avoid a significant reduction in membrane permeability. A common medicinal chemistry tactic is to explore a range of cycloalkyl ring sizes (e.g., cyclopentyl, cyclohexyl) to fine-tune the lipophilicity and steric hindrance around the ether linkage, potentially improving metabolic stability.

The following table presents hypothetical in vitro data for a series of analogs designed to improve metabolic stability in human liver microsomes.

| Compound | Modification from Parent Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Parent | - | 25 | 55.4 |

| Analog 1 | Cyclopentylmethoxy instead of Cyclobutylmethoxy | 35 | 39.6 |

| Analog 2 | (4,4-Difluorocyclobutyl)methoxy instead of Cyclobutylmethoxy | 75 | 18.5 |

| Analog 3 | Cyclobutyl(amino)methyl instead of Cyclobutylmethoxy (Bioisosteric replacement) | 18 | 77.0 |

| Analog 4 | Cyclobutylthiomethyl instead of Cyclobutylmethoxy (Bioisosteric replacement) | 42 | 33.0 |

Application of Fragment-Based Drug Discovery Approaches for Lead Optimization (Hypothetical, for in vitro studies)

Fragment-based drug discovery (FBDD) offers a powerful, hypothetical approach for the lead optimization of this compound. lifechemicals.com This strategy involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent lead compound. lifechemicals.comresearchgate.net

In a hypothetical FBDD campaign, the this compound molecule could be deconstructed into key fragments. For instance, the pyrazine core and the cyclobutylmethoxy side chain could be considered as starting fragments. These fragments would then be screened against the target of interest using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to identify initial hits with weak binding affinity.

Fragment Growing:

Once a fragment hit is identified, a "fragment growing" strategy can be employed. researchgate.net For example, if the 3-methylpyrazine fragment shows weak binding, medicinal chemists could systematically add small chemical functionalities to explore the surrounding binding pocket. If the cyclobutyl fragment is shown to bind in a hydrophobic pocket, it could be "grown" by synthesizing analogs with larger or more functionalized cycloalkane rings to improve van der Waals interactions and potency. researchgate.net

Fragment Linking:

If two fragments, for example, a pyrazine derivative and a separate small molecule, are found to bind in adjacent pockets of the target protein, a "fragment linking" approach could be utilized. lifechemicals.com The goal would be to connect these two fragments with a suitable chemical linker to create a single, more potent molecule that spans both binding sites. The length and chemical nature of the linker are critical for maintaining the optimal binding orientation of the original fragments. lifechemicals.com

The following table illustrates a hypothetical fragment-based optimization starting from a pyrazine fragment.

| Compound ID | Structure | Fragment-Based Strategy | Hypothetical IC50 (µM) |

|---|---|---|---|

| Fragment 1 | 3-Methylpyrazine | Initial Hit | >1000 |

| F1-Grown-1 | 2-Methoxy-3-methylpyrazine | Growing | 250 |

| F1-Grown-2 | This compound (Parent) | Growing | 15 |

| Fragment 2 | Cyclobutanol | Second Site Hit | >2000 |

| Linked-1 | (Structure linking pyrazine and a second fragment) | Linking | 0.5 |

This systematic, fragment-based approach allows for a more efficient exploration of chemical space and can lead to the development of highly optimized leads with improved potency and desirable drug-like properties. researchgate.net

Future Research Directions and Potential Academic Applications

Exploration of Novel and Efficient Synthetic Pathways for 2-(Cyclobutylmethoxy)-3-methylpyrazine and its Analogs

The development of robust and efficient synthetic routes is paramount for the thorough investigation of this compound and its analogs. Future research in this area could focus on several key strategies. One promising approach involves a convergent synthesis, where the pyrazine (B50134) core and the cyclobutylmethoxy side chain are prepared separately and then coupled in a late-stage reaction. This would allow for the facile generation of a library of analogs with variations in both the pyrazine substitution and the cycloalkyl group.

A potential synthetic pathway could start from the commercially available 2-chloro-3-methylpyrazine (B1202077). This precursor could undergo a nucleophilic substitution reaction with cyclobutylmethanol in the presence of a suitable base to yield the target compound. Optimization of reaction conditions, such as solvent, temperature, and the choice of base, will be crucial to maximize yield and purity.

Furthermore, the exploration of greener synthetic methodologies should be a priority. This could include the use of more environmentally benign solvents, catalyst systems with high turnover numbers, and processes that minimize waste generation. The development of a scalable synthesis will be essential for producing sufficient quantities of the compound for extensive biological screening and other applications.

A proposed synthetic scheme is outlined below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 2-Chloro-3-methylpyrazine | Cyclobutylmethanol | Sodium hydride (NaH), Tetrahydrofuran (THF), Reflux | This compound |

Expanded In Vitro Biological Screening and Validation of Molecular Targets

Given the diverse biological activities reported for pyrazine derivatives, a comprehensive in vitro screening of this compound is a logical next step. google.com Pyrazine-containing compounds have shown promise as anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant agents. google.com Therefore, an initial broad-based screening against a panel of cancer cell lines, various bacterial and fungal strains, and assays for inflammatory markers would be highly informative.

Should initial screening reveal significant activity in a particular area, for instance, against a specific cancer cell line, the subsequent focus would shift to the identification and validation of its molecular target(s). Techniques such as affinity chromatography, proteomics, and genetic knockdown (e.g., using siRNA or CRISPR-Cas9) could be employed to identify the protein(s) with which the compound interacts.

Once a putative molecular target is identified, further validation would be required. This could involve enzymatic assays to determine if the compound inhibits the activity of the target protein, as well as biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity between the compound and the protein.

Consideration of this compound in Advanced Materials Science Research

The pyrazine ring, with its electron-deficient nature, is a common building block in the development of functional organic materials. researchgate.net Pyrazine-based materials have shown potential in applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors due to their favorable charge transfer properties. researchgate.net

Future research could explore the potential of this compound as a component in novel organic materials. The introduction of the cyclobutylmethoxy group could influence the solid-state packing and intermolecular interactions of the molecule, which in turn would affect its electronic and photophysical properties.

Initial studies would involve the characterization of the compound's fundamental properties, including its absorption and emission spectra, electrochemical behavior (oxidation and reduction potentials), and thermal stability. Depending on these findings, the compound could be incorporated as a building block in larger conjugated systems, such as polymers or dendrimers, to tailor their properties for specific material applications.

Development of High-Throughput Screening Assays for Library Evaluation

To efficiently explore the biological potential of a library of this compound analogs, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the discovery of new drug leads. foodb.ca

The design of the HTS assay will be guided by the initial biological activities observed for the parent compound. For example, if the compound shows anticancer activity, a cell-based HTS assay measuring cell viability or apoptosis in a relevant cancer cell line could be developed. Alternatively, if a specific molecular target is identified, a target-based HTS assay, such as an enzymatic or binding assay, could be established.

The successful implementation of an HTS campaign requires careful optimization of the assay to ensure it is robust, reproducible, and has a low rate of false positives and false negatives. The use of automation and miniaturization is key to the efficiency of HTS. foodb.ca

Interdisciplinary Collaborative Research Initiatives

The multifaceted nature of the research outlined above necessitates a highly interdisciplinary approach. Collaborative efforts between synthetic organic chemists, medicinal chemists, pharmacologists, materials scientists, and chemical biologists will be crucial for the successful and comprehensive investigation of this compound and its analogs.

For instance, synthetic chemists can focus on developing efficient and diverse synthetic routes, while medicinal chemists can guide the design of new analogs based on structure-activity relationships (SAR). Pharmacologists would then be responsible for the in-depth biological evaluation of these compounds, and materials scientists could explore their potential in novel materials.

Such collaborative initiatives would foster a synergistic environment where expertise from different fields can be leveraged to accelerate the translation of basic research findings into tangible applications, whether in medicine or materials science.

Q & A

Q. What are the established synthetic routes for 2-(Cyclobutylmethoxy)-3-methylpyrazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of pyrazine derivatives typically involves cyclization of precursors (e.g., diones or hydrazides) followed by functionalization. For this compound:

- Cyclization: Start with pyrazine-2-carboxylic acid derivatives. describes cyclization using cyclobutylmethanol under catalytic conditions (e.g., Mitsunobu reaction for alkoxy group introduction).

- Substituent Introduction: The cyclobutylmethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting 3-methylpyrazine-2-ol with cyclobutylmethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Optimization: Use high-throughput screening to identify ideal catalysts (e.g., Pd for coupling) and solvent systems (e.g., DMF or THF). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the cyclobutylmethoxy group (e.g., δ ~3.5–4.5 ppm for methoxy protons, cyclobutyl protons at δ ~1.5–2.5 ppm) and methyl group (δ ~2.3 ppm) .

- IR Spectroscopy: Identify key functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹, pyrazine ring vibrations at ~1500–1600 cm⁻¹) using NIST reference data .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₄N₂O: calculated 178.23 g/mol). Electron ionization (EI) fragments the cyclobutyl group, aiding structural validation .

- HPLC/GC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. GC-MS is suitable for volatile derivatives .

Advanced Research Questions

Q. How does the cyclobutylmethoxy substituent influence the compound’s reactivity and interaction with biological targets compared to other alkoxy groups?

Methodological Answer:

- Steric and Electronic Effects: The cyclobutyl group’s strained ring increases steric hindrance, potentially reducing enzymatic hydrolysis compared to linear alkoxy groups (e.g., methoxy or ethoxy). Computational modeling (DFT) can compare bond angles and charge distribution .

- Biological Interactions: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity with targets like odorant receptors (e.g., human OR1A1). Compare with 2-isobutyl-3-methoxypyrazine (odorant activity in ) .

- Metabolic Stability: Conduct liver microsome assays to assess oxidative degradation. Cyclobutylmethoxy may enhance stability due to reduced CYP450 accessibility .

Q. What are the key considerations in designing experiments to assess the ecological impact of this compound, given the lack of ecotoxicity data?

Methodological Answer:

- Biodegradation Studies: Use OECD 301 guidelines (e.g., closed bottle test) with activated sludge to measure biological oxygen demand (BOD). Monitor degradation products via LC-MS .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally similar compounds (e.g., 2-methoxy-3-methylpyrazine in ) .

- Soil Mobility: Use column leaching experiments to determine adsorption coefficients (Kd). High logP values (predicted ~2.5) suggest moderate mobility; validate via soil thin-layer chromatography .

Q. How can researchers resolve contradictions in reported biological activities of pyrazine derivatives, such as odorant versus pharmacological effects?

Methodological Answer:

- Target-Specific Assays: For odorant activity, use calcium imaging in olfactory receptor neurons (ORNs). For pharmacological effects (e.g., antimicrobial), perform MIC assays against S. aureus or E. coli .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying alkoxy groups) and compare bioactivities. For example, 2-isobutyl-3-methoxypyrazine () is a potent odorant, while 6-(cyclobutylmethoxy)pyrazine-2-carboxylic acid () may lack this property due to steric effects .

- Data Normalization: Account for differences in assay conditions (e.g., solvent, concentration) by retesting compounds side-by-side under standardized protocols .

Q. What mechanistic insights explain the regioselectivity observed during the synthesis of this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution: The pyrazine ring’s electron-deficient nature directs alkoxy groups to specific positions. Use DFT calculations to map charge density and predict substitution sites .

- Catalytic Influence: Pd-catalyzed coupling reactions favor C-2 substitution due to steric accessibility. Validate using X-ray crystallography of intermediates .

- Kinetic vs. Thermodynamic Control: Monitor reaction progression via in situ NMR. Lower temperatures may favor kinetic products (e.g., C-2 substitution), while higher temperatures drive thermodynamic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.